molecular formula C19H20O3 B8551911 4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one

4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one

Cat. No.: B8551911
M. Wt: 296.4 g/mol
InChI Key: GYRZNIQYTSIDBW-UHFFFAOYSA-N
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Description

4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one is an organic compound characterized by a cyclohexanone core substituted with a benzyloxy-phenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one typically involves the following steps:

    Formation of the Benzyloxy-phenyl Intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form 2-benzyloxy-phenol.

    Cyclohexanone Derivative Formation: The 2-benzyloxy-phenol is then reacted with cyclohexanone in the presence of a catalyst, such as p-toluenesulfonic acid, to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: 4-(2-Benzyloxy-phenyl)-cyclohexanone.

    Reduction: 4-(2-Benzyloxy-phenyl)-4-hydroxy-cyclohexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance the compound’s binding affinity to these targets, while the hydroxyl group can participate in hydrogen bonding, stabilizing the interaction.

Comparison with Similar Compounds

    4-(2-Methoxy-phenyl)-4-hydroxy-cyclohexanone: Similar structure but with a methoxy group instead of a benzyloxy group.

    4-(2-Hydroxy-phenyl)-4-hydroxy-cyclohexanone: Similar structure but with a hydroxy group instead of a benzyloxy group.

Uniqueness: 4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern allows for unique interactions and applications compared to its analogs.

Properties

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one

InChI

InChI=1S/C19H20O3/c20-16-10-12-19(21,13-11-16)17-8-4-5-9-18(17)22-14-15-6-2-1-3-7-15/h1-9,21H,10-14H2

InChI Key

GYRZNIQYTSIDBW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(C2=CC=CC=C2OCC3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of of 8-(2-Hydroxy-phenyl)-1,4-dioxa-spiro[4.5]decan-8-ol (2.76 g, 8.12 mmol) in 70 mL 1,4-dioxane was added aqueous hydrogen chloride (40.6 mL 1M, 40.6 mmol). The solution was stirred for 30 min., poured onto saturated sodium bicarbonate, and extracted with ethylacetate. The combined organic layers were washed with saturated sodium chloride, dried with magnesium sulfate, and concentrated in vacuo to give the product (1.96 g, 82%).
Name
8-(2-Hydroxy-phenyl)-1,4-dioxa-spiro[4.5]decan-8-ol
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
40.6 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
82%

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